molecular formula C10H15NO B3346842 6-Pentylpyridin-3-ol CAS No. 124729-23-3

6-Pentylpyridin-3-ol

Cat. No.: B3346842
CAS No.: 124729-23-3
M. Wt: 165.23 g/mol
InChI Key: KPYULRJEQCKVFY-UHFFFAOYSA-N
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Description

6-Pentylpyridin-3-ol is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a pentyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-3-ol with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

  • Pyridin-3-ol is dissolved in a suitable solvent, such as ethanol or methanol.
  • A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the hydroxyl group.
  • Pentyl halide (e.g., pentyl bromide) is then added to the reaction mixture.
  • The reaction is allowed to proceed at an elevated temperature, typically around 60-80°C, for several hours.
  • The product, this compound, is isolated through standard purification techniques, such as distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Pentylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of 6-pentylpyridin-3-one or 6-pentylpyridin-3-al.

    Reduction: Formation of 6-pentylpiperidin-3-ol.

    Substitution: Formation of 6-pentylpyridin-3-yl halides or alkyl derivatives.

Scientific Research Applications

6-Pentylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a potential bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Pentylpyridin-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Pyridin-3-ol: Lacks the pentyl group, resulting in different chemical properties and reactivity.

    6-Methylpyridin-3-ol: Contains a methyl group instead of a pentyl group, leading to variations in hydrophobicity and biological activity.

    6-Ethylpyridin-3-ol: Similar to 6-Pentylpyridin-3-ol but with an ethyl group, affecting its solubility and interaction with molecular targets.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its hydrophobicity, potentially increasing its membrane permeability and bioavailability. Additionally, the hydroxyl group at the 3-position allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

6-pentylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-4-5-9-6-7-10(12)8-11-9/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYULRJEQCKVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315209
Record name 6-Pentyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124729-23-3
Record name 6-Pentyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124729-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Pentyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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